molecular formula C11H20N2S B2700716 N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 284665-65-2

N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2700716
CAS No.: 284665-65-2
M. Wt: 212.36
InChI Key: VCWVWBSXLQJCKD-UHFFFAOYSA-N
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Description

N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazolidine ring fused with a cyclohexane moiety. This compound is notable for its unique structure, which includes a sulfur and nitrogen atom within the thiazolidine ring, contributing to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with various agents to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific combination of a thiazolidine ring with a cyclohexane moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a multifunctional compound in various fields .

Biological Activity

N-Cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 284665-65-2) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

Property Value
Molecular FormulaC11H21N2S
Molecular Weight213.36 g/mol
CAS Number284665-65-2

The thiazole ring structure contributes significantly to the compound's biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown potent activity against various strains of bacteria. In a comparative study, thiazole derivatives demonstrated superior efficacy over traditional antibiotics such as ampicillin and streptomycin .

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound Target Bacteria MIC (μg/mL) Reference
N-Cyclohexyl-4,4-dimethyl...Staphylococcus aureus0.012
Thiazole derivative AE. coli0.008
Thiazole derivative BPseudomonas aeruginosa0.015

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. A study focusing on electron-withdrawing thiazole derivatives indicated that modifications at specific positions on the thiazole ring could enhance antiviral activity against viruses such as HCV (Hepatitis C Virus) . The structural modifications that improve binding affinity to viral targets are critical in developing effective antiviral agents.

Anticancer Activity

The potential of thiazole derivatives in cancer therapy is another area of interest. Research has shown that certain thiazole compounds can inhibit specific proteins involved in cancer progression. For example, compounds with a thiazole moiety have been identified as inhibitors of the Pin1 protein, which is implicated in various cancers . The IC50 values for these compounds ranged in low micromolar concentrations, indicating promising anticancer activity.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies suggest that:

  • Substituent Effects : The presence of electron-withdrawing groups enhances antimicrobial potency.
  • Ring Modifications : Alterations to the thiazole ring can significantly impact the compound's interaction with biological targets.
  • Hydrophobic Interactions : The cyclohexyl group contributes to hydrophobic interactions that may enhance binding affinity to target proteins.

Case Studies

Several studies have explored the biological activities of similar thiazole compounds:

  • Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing promising antimalarial properties with low cytotoxicity .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles demonstrated significant leishmanicidal effects against Leishmania infantum, showcasing the potential for developing new treatments for leishmaniasis .
  • Inhibitory Studies : A study investigating the inhibitory effects of thiazole derivatives on DNA gyrase showed that certain modifications could lead to enhanced antibacterial activity against resistant strains .

Properties

IUPAC Name

N-cyclohexyl-4,4-dimethyl-1,3-thiazolidin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2S/c1-11(2)8-14-10(13-11)12-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWVWBSXLQJCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=NC2CCCCC2)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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